molecular formula C₃₀H₄₇ClO₃ B1140400 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol CAS No. 58261-88-4

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol

Cat. No.: B1140400
CAS No.: 58261-88-4
M. Wt: 491.15
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol involves several steps, starting from ergosterol or similar sterol derivatives. The key steps typically include:

    Acetylation: Introduction of the acetoxy group at the 3beta position.

    Chlorination: Introduction of the chlorine atom at the 6alpha position.

    Formation of the dien structure: Introduction of double bonds at the 7 and 22 positions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the double bonds or the chlorine atom.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate various cellular processes through its structural features, such as the acetoxy and chloro groups, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups (acetoxy and chloro) and its dien structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47ClO3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-16-27(31)30(33)17-22(34-21(5)32)12-15-29(30,7)26(23)13-14-28(24,25)6/h8-9,16,18-20,22,24-27,33H,10-15,17H2,1-7H3/t19-,20+,22?,24+,25-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRSUPPSOBQSS-KTMOMUEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)OC(=O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]([C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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